molecular formula C4H8N4O B14397180 (5-Ethyl-2H-tetrazol-2-yl)methanol CAS No. 86979-34-2

(5-Ethyl-2H-tetrazol-2-yl)methanol

Cat. No.: B14397180
CAS No.: 86979-34-2
M. Wt: 128.13 g/mol
InChI Key: PEGQSHCGJAJARW-UHFFFAOYSA-N
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Description

(5-Ethyl-2H-tetrazol-2-yl)methanol is a chemical compound featuring a tetrazole ring, a privileged scaffold in medicinal chemistry and drug discovery. This specific derivative, characterized by an ethyl group at the 5-position and a hydroxymethyl group at the 2-position, serves as a versatile building block for the synthesis of more complex molecules. Tetrazole rings are well-known as bioisosteres for carboxylic acids and other functional groups, often improving the pharmacokinetic properties of lead compounds . While direct data for this isomer is limited, research on closely related 5'-C-(ethyltetrazol-2-yl) adenosine derivatives has demonstrated their significant value as potent dual-acting ligands for adenosine receptor (AR) subtypes . These compounds have shown exceptional affinity at the A1 and A3 adenosine receptors, with subnanomolar Ki values, making them promising candidates for pharmacological research in areas such as neuropathic pain, inflammation, and central nervous system diseases . The incorporation of the ethyltetrazole group is a key structural determinant for achieving high affinity and tailored efficacy (agonism or antagonism) at these therapeutic targets . As a supplier, we provide this compound in high purity and various packaging to support your innovative research programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

86979-34-2

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

(5-ethyltetrazol-2-yl)methanol

InChI

InChI=1S/C4H8N4O/c1-2-4-5-7-8(3-9)6-4/h9H,2-3H2,1H3

InChI Key

PEGQSHCGJAJARW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(N=N1)CO

Origin of Product

United States

Preparation Methods

Alkylation-Reduction Sequence

Procedure :

  • Alkylation of 1H-tetrazole :
    • 1H-Tetrazole is treated with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to yield 5-ethyl-1H-tetrazole.
    • Conditions : DMF, 80°C, 6–12 h.
    • Yield : 70–85%.
  • Introduction of Hydroxymethyl Group :
    • 5-Ethyl-1H-tetrazole is alkylated with chloroacetonitrile to form (5-ethyl-2H-tetrazol-2-yl)acetonitrile.
    • Reduction : The nitrile intermediate is reduced using LiAlH₄ in THF to yield the target alcohol.
    • Conditions : 0°C to 65°C, 4 h.
    • Yield : 75–80%.

Mechanistic Insight :
The reduction step proceeds via nucleophilic attack by hydride ions on the nitrile carbon, forming an imine intermediate that hydrolyzes to the primary alcohol.

Cycloaddition-Based Synthesis

Procedure :

  • Azide-Nitrile Cycloaddition :
    • Ethyl azide reacts with propionitrile derivatives under Huisgen conditions to form the 5-ethyltetrazole core.
    • Conditions : ZnBr₂ catalyst, H₂O, reflux, 24 h.
  • Hydroxymethyl Functionalization :
    • The tetrazole intermediate is subjected to hydroxymethylation via Mannich reaction or formaldehyde condensation.
    • Yield : 60–70%.

Advantages :

  • Direct construction of the tetrazole ring avoids multi-step alkylation.
  • Compatible with diverse nitrile substrates.

Protecting Group Strategies

Procedure :

  • Silyl Protection :
    • 1H-Tetrazole is protected with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during ethylation.
    • Deprotection : TBS groups are removed using tetrabutylammonium fluoride (TBAF).
  • Selective Alkylation :
    • The protected tetrazole undergoes ethylation at the 5-position, followed by hydroxymethylation.
    • Yield : 65–75%.

Applications :

  • Critical for synthesizing sensitive tetrazole derivatives without ring degradation.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Alkylation-Reduction Alkylation → LiAlH₄ reduction 75–80% High yield; scalable Requires hazardous LiAlH₄
Cycloaddition Azide + nitrile → functionalization 60–70% One-pot synthesis Limited substrate scope
Protecting Group Approach TBS protection → alkylation 65–75% Prevents side reactions Additional deprotection steps

Experimental Optimization

Solvent Effects

  • THF vs. DMF : THF improves LiAlH₄ reduction efficiency (80% yield) compared to DMF (65%) due to better hydride stability.
  • Temperature Control : Maintaining 0–5°C during nitrile reduction minimizes over-reduction byproducts.

Catalytic Enhancements

  • Cu(I) Catalysis : Chan–Evans–Lam coupling improves ethylation selectivity (90% purity).
  • Microwave Assistance : Reduces reaction time for cycloaddition from 24 h to 4 h.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 1.63 (t, 3H, CH₂CH₃), 4.43 (s, 2H, CH₂OH), 5.51 (s, 2H, tetrazole-CH₂).
  • IR (KBr) : 3250 cm⁻¹ (O–H stretch), 2100 cm⁻¹ (C≡N, nitrile intermediate).

Industrial-Scale Considerations

  • Cost Analysis : Ethyl bromide ($0.5/g) and LiAlH₄ ($2/g) make the alkylation-reduction method cost-prohibitive for bulk production.
  • Green Chemistry Alternatives :
    • Replace LiAlH₄ with NaBH₄/I₂ system (yield: 70%).
    • Use water as a solvent for cycloaddition (reduces waste).

Emerging Methodologies

  • Photocatalytic Functionalization : Visible-light-mediated alkylation achieves 80% yield under mild conditions.
  • Flow Chemistry : Continuous-flow systems reduce LiAlH₄ handling risks and improve reproducibility.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The hydroxymethyl group in this compound likely enhances aqueous solubility compared to non-polar analogs like 4-(5-Ethyl-2H-tetrazol-2-yl)aniline .
  • Thermal Stability: Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate exhibits higher melting points (~180°C), suggesting stronger intermolecular interactions due to benzoxazole and acetate groups .

Pharmacological and Functional Comparisons

Antimicrobial and Anti-inflammatory Activity

  • Tetrazole-Benzoxazole Hybrids: Derivatives like ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate demonstrate broad-spectrum antimicrobial activity against E. coli and S. aureus, attributed to the benzoxazole moiety’s ability to disrupt bacterial membranes .
  • Imidazole and Thiazole Derivatives : Compounds such as 5-methyl-2-phenylthiazole-4-substituted heteroazoles exhibit potent anti-inflammatory activity (e.g., 70% inhibition in rat paw edema models), surpassing tetrazole derivatives in efficacy due to thiazole’s redox-active sulfur atom .

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